molecular formula C21H18N2O6S2 B2374343 (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 681832-46-2

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2374343
CAS No.: 681832-46-2
M. Wt: 458.5
InChI Key: UFAJHNCHRWPGMK-YVLHZVERSA-N
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Description

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O6S2 and its molecular weight is 458.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

  • The compound is used in the synthesis of various derivatives, including ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating its versatility in chemical synthesis. These derivatives are characterized by spectroscopic techniques and have potential antimicrobial activity (Spoorthy et al., 2021).

Antimicrobial Activity

  • Derivatives of this compound, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives, show significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Anticancer Activity

  • Some derivatives, especially those containing a benzothiazole moiety, have been evaluated for their antitumor properties. Certain compounds showed anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).

Anti-inflammatory Activity

  • Derivatives of this compound have been investigated for anti-inflammatory activity. Notably, compounds like N-(3-chloro-4-fluorophenyl)-2 derivatives demonstrated significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Inhibitory Properties

  • Some derivatives act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. They show high efficacy, surpassing even clinically used inhibitors like epalrestat (Kučerová-Chlupáčová et al., 2020).

Structural Analysis

  • Structural studies have been conducted on various substituted derivatives, revealing insights into their hydrogen-bonded dimers and other molecular interactions (Delgado et al., 2005).

Synthesis of Novel Derivatives

  • The compound facilitates the synthesis of new derivatives with diverse biological activities, including antimicrobial and cytotoxic properties against various cancer cell lines (Nguyen et al., 2019).

Properties

IUPAC Name

4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c1-28-15-8-3-12(9-16(15)29-2)10-17-19(25)23(21(30)31-17)11-18(24)22-14-6-4-13(5-7-14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAJHNCHRWPGMK-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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